

Commercial Suppliers and Technical Guide for High-Purity 2-Azidoethanol-d4

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Compound of Interest

Compound Name: 2-Azidoethanol-d4

Cat. No.: B1153398

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This technical guide provides an in-depth overview of high-purity **2-Azidoethanol-d4**, a deuterated chemical probe essential for researchers, scientists, and drug development professionals. The guide covers commercial sourcing, experimental protocols for its synthesis and application, and its role in advanced biochemical studies.

Data Presentation: Commercial Suppliers of High-Purity 2-Azidoethanol-d4

For researchers looking to procure high-purity **2-Azidoethanol-d4**, several reputable commercial suppliers offer this product. While specific purity and isotopic enrichment data are typically detailed on the lot-specific Certificate of Analysis (CoA), the following table summarizes the key information for prominent suppliers. Researchers are advised to request the CoA from the supplier for detailed quantitative data.

Supplier	Product Code	Available Quantities	Notes
Toronto Research Chemicals (TRC)	A848562	50 mg, 250 mg, 500 mg	Distributed by various vendors including Clinisciences.
Clearsynth	CS-D-0014	Inquire for details	Specializes in stable isotope-labeled compounds.
Santa Cruz Biotechnology (SCBT)	sc-205918	Inquire for details	Offers a broad range of research chemicals.
Pharmaffiliates	Inquire for details	Inquire for details	Provides a range of pharmaceutical reference standards.

Experimental Protocols

Synthesis of High-Purity 2-Azidoethanol-d4

This protocol describes a representative method for the synthesis of **2-Azidoethanol-d4**, adapted from standard procedures for the non-deuterated analog. The key to this synthesis is the use of a deuterated starting material, such as 2-bromoethanol-d4.

Materials:

- 2-bromoethanol-d4
- Sodium azide (NaN₃)
- Deionized water
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask

- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve sodium azide in deionized water.
- Add 2-bromoethanol-d4 to the solution.
- Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Extract the aqueous mixture with diethyl ether three times.
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the solution to remove the drying agent.
- Remove the solvent under reduced pressure using a rotary evaporator to yield **2-Azidoethanol-d4** as an oil.

Purification:

The crude product can be further purified by vacuum distillation or column chromatography to achieve high purity.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using 2-Azidoethanol-d4

This protocol outlines a general procedure for a copper-catalyzed click chemistry reaction to conjugate **2-Azidoethanol-d4** to an alkyne-containing molecule.

Materials:

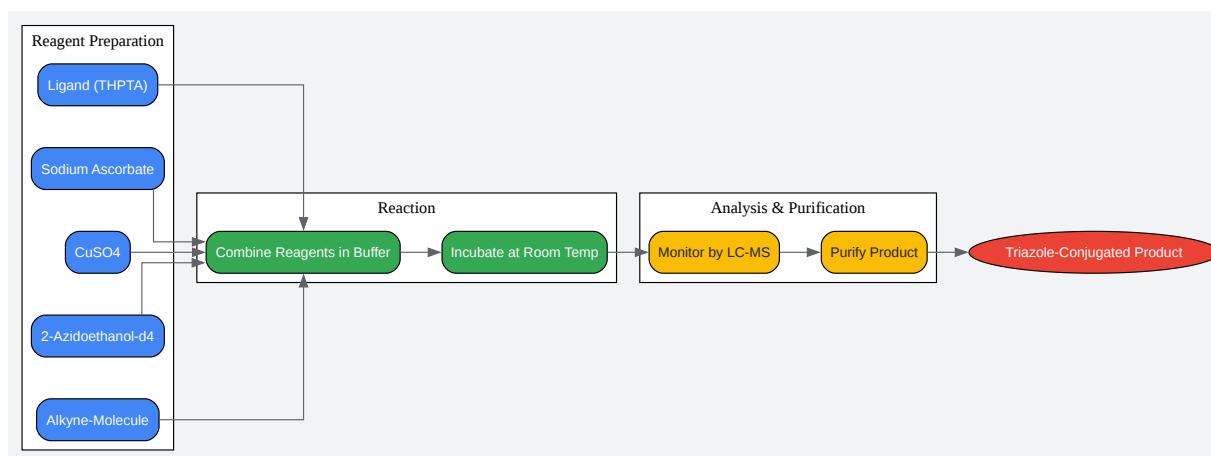
- **2-Azidoethanol-d4**
- Alkyne-functionalized molecule of interest
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
- Phosphate-buffered saline (PBS) or other suitable buffer
- Microcentrifuge tubes

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of the alkyne-functionalized molecule in a suitable solvent.
 - Prepare a stock solution of **2-Azidoethanol-d4**.
 - Prepare a stock solution of CuSO₄ in water.
 - Prepare a fresh stock solution of sodium ascorbate in water.
 - Prepare a stock solution of the copper ligand (e.g., THPTA) in water.
- Reaction Setup:
 - In a microcentrifuge tube, add the alkyne-functionalized molecule to the desired final concentration in buffer.
 - Add **2-Azidoethanol-d4** to the reaction mixture (typically in slight excess).
 - Add the copper ligand.

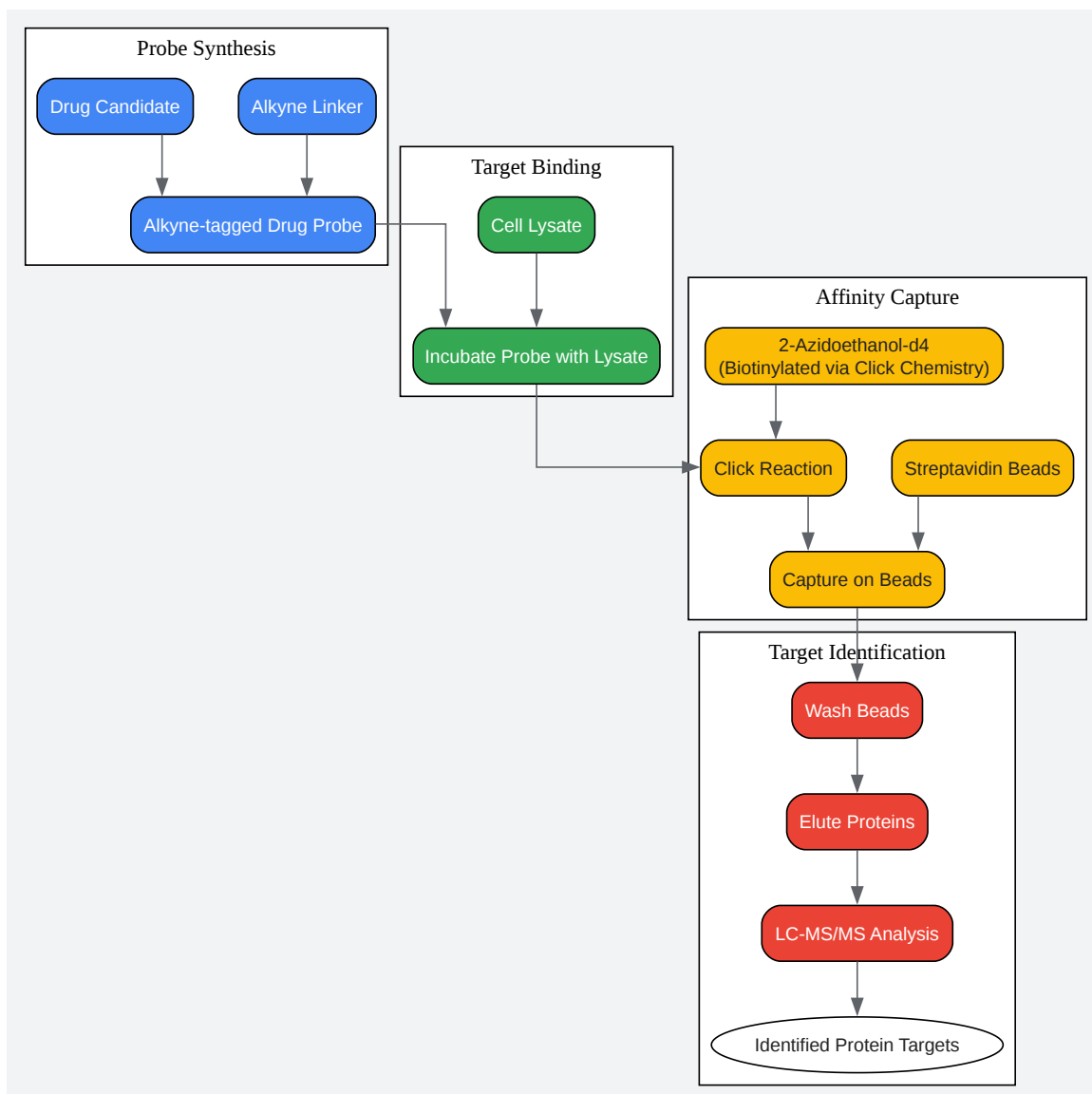
- Add CuSO₄.
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
- Reaction and Analysis:
 - Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or other analytical techniques.
 - Upon completion, the resulting triazole-linked product can be purified using appropriate methods, such as size-exclusion chromatography or affinity purification, depending on the nature of the conjugated molecule.

Mandatory Visualizations



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Caption: Experimental workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.



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Caption: Workflow for target identification in drug discovery using a chemical probe and click chemistry.

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